molecular formula C13H20FN B1488385 (3,3-Dimethylbutan-2-yl)[(2-fluorophenyl)methyl]amine CAS No. 1566319-40-1

(3,3-Dimethylbutan-2-yl)[(2-fluorophenyl)methyl]amine

Cat. No.: B1488385
CAS No.: 1566319-40-1
M. Wt: 209.3 g/mol
InChI Key: ZMZCMKDPRSRAAI-UHFFFAOYSA-N
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Description

(3,3-Dimethylbutan-2-yl)[(2-fluorophenyl)methyl]amine: is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research, medicinal chemistry, and material synthesis. Its molecular formula is C₁₄H₂₄F₃N, and it features a combination of a fluorophenyl group and a dimethylbutan-2-yl group attached to an amine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 3,3-dimethylbutan-2-ol with 2-fluorobenzaldehyde under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH₃CN) and an acid catalyst to facilitate the formation of the amine group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced reaction monitoring techniques can help optimize the production process and minimize impurities.

Chemical Reactions Analysis

(3,3-Dimethylbutan-2-yl)[(2-fluorophenyl)methyl]amine: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

  • Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of ketones or aldehydes.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of new fluorinated compounds.

Scientific Research Applications

(3,3-Dimethylbutan-2-yl)[(2-fluorophenyl)methyl]amine: has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the synthesis of materials and chemicals for industrial applications.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. Its unique structure allows it to interact with various enzymes and receptors, leading to biological responses. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(3,3-Dimethylbutan-2-yl)[(2-fluorophenyl)methyl]amine: can be compared with other similar compounds, such as:

  • 3,3-Dimethylbutan-2-ol: Similar structure but lacks the fluorophenyl group.

  • 2-Fluorophenylmethylamine: Similar fluorophenyl group but lacks the dimethylbutan-2-yl group.

  • 3,3-Dimethylbutan-2-amine: Similar dimethylbutan-2-yl group but lacks the fluorophenyl group.

The uniqueness of This compound lies in its combination of both functional groups, which allows for a broader range of applications and interactions compared to its individual components.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-3,3-dimethylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN/c1-10(13(2,3)4)15-9-11-7-5-6-8-12(11)14/h5-8,10,15H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZCMKDPRSRAAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NCC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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